TCV-309 vs. CV-3988: 10-Fold Higher In Vivo Potency in Attenuating Endotoxic Lung Injury
In a direct comparative study in a canine endotoxic shock model, TCV-309 demonstrated a 10-fold higher in vivo potency than the earlier-generation PAF antagonist CV-3988 [1]. Both compounds significantly reduced the pulmonary wet/dry weight ratio, an index of pulmonary edema, when compared to endotoxin-treated controls. However, TCV-309 achieved this protective effect at a dose of 1 mg/kg (i.v.), whereas CV-3988 required a 10 mg/kg (i.v.) dose [1]. This difference in effective dose is a critical factor for researchers designing in vivo experiments where minimizing compound load is paramount.
| Evidence Dimension | In vivo effective dose for reducing pulmonary edema (lung wet/dry weight ratio) in endotoxic shock |
|---|---|
| Target Compound Data | 1 mg/kg (i.v.) |
| Comparator Or Baseline | CV-3988: 10 mg/kg (i.v.) |
| Quantified Difference | 10-fold lower dose required for TCV-309 |
| Conditions | Canine experimental endotoxin-induced shock model; Endotoxin dose: 3 mg/kg. Pulmonary wet/dry weight ratio measured as index of pulmonary edema. |
Why This Matters
A 10-fold higher in vivo potency directly translates to lower compound consumption in large animal studies, reduced potential for off-target effects, and more favorable cost-per-experiment calculations for procurement.
- [1] Okano S, Tagawa M, Urakawa N. Effect of platelet activating factor antagonist (TCV-309) on lung injury in dogs with experimentally endotoxin-induced shock. J Vet Med Sci. 1995 Aug;57(4):751-3. doi: 10.1292/jvms.57.751. PMID: 8519912. View Source
